

# Data Presentation: Comparative Efficacy Against ALK Mutations

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The following table summarizes the in vitro inhibitory activity (IC50) of **Ensartinib** and other commercially available ALK TKIs against wild-type ALK and a panel of clinically relevant ALK resistance mutations. Lower IC50 values indicate greater potency.



ALK Variant	Ensartini b IC50 (nM)	Crizotini b IC50 (nM)	Alectinib IC50 (nM)	Brigatini b IC50 (nM)	Ceritinib IC50 (nM)	Lorlatini b IC50 (nM)	Commo nly Develop s After
Wild- Type	<0.4[1]	~20	~2	~10[12]	~3	~1	N/A
L1196M	<0.4[1]	High Resistan ce[13]	Sensitive	Sensitive [14][15]	Sensitive [11]	Sensitive	Crizotinib
G1269A	Sensitive (ORR 67%)[16]	High Resistan ce[17]	Sensitive	Sensitive [14]	Sensitive	Sensitive [4]	Crizotinib
C1156Y	<0.4[1]	High Resistan ce[13]	Sensitive	Sensitive [14]	Sensitive [11]	Sensitive	Crizotinib
F1174V/ L	<0.4 (F1174) [1]	Resistant (F1174V) [3]	Sensitive	Sensitive	Resistant (F1174V) [3]	Sensitive [4]	Crizotinib , Ceritinib[ 3]
11171T/N  S	Potent[18	Resistant (I1171T/ N)[3]	Resistant [3][19]	Sensitive [14]	Sensitive (I1171T) [11]	Sensitive [20]	Alectinib[ 3][10]
V1180L	Data not available	Resistant	Resistant [19]	Sensitive [14]	Sensitive [11]	Sensitive	Alectinib[ 10][19]
S1206Y/ C	<0.4 (S1206R) [1]	Resistant (S1206Y) [13]	Data not available	Resistant (S1206Y/ C)[11]	Data not available	Sensitive	Crizotinib , Brigatinib [3][11]
G1202R	3.8[1]	High Resistan ce[13]	High Resistan ce[3][19]	Substanti al Activity[1 2]	High Resistan ce[3]	Sensitive [3][10]	All 2nd Gen TKIs[10] [11]



Compou							Lorlatinib
nd Mutation s	Data not available	Generally Resistant	Generally Resistant	Generally Resistant	Generally Resistant	Resistant [21][22]	Sequenti al TKIs[5] [21]

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# **Experimental Protocols**

The data presented above is primarily derived from two key types of preclinical experiments: biochemical kinase assays and cell-based proliferation assays.

## **Biochemical Kinase Activity Assay (IC50 Determination)**

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

#### Methodology:

- Reagents: Recombinant human ALK kinase domain (wild-type or mutant), a generic kinase substrate (e.g., a synthetic peptide), Adenosine-5'-triphosphate (ATP, often radiolabeled with <sup>32</sup>P or <sup>33</sup>P), and the test compound (e.g., **Ensartinib**).
- Procedure: The ALK enzyme, substrate, and varying concentrations of the test compound are combined in a reaction buffer in the wells of a microplate.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The enzyme transfers a phosphate group from ATP to the substrate.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- Reaction Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. Alternatively, luminescence-based assays (e.g., ADP-Glo) that measure the amount of ADP produced can be used.
- Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine



the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

## **Cell-Based Proliferation/Viability Assay**

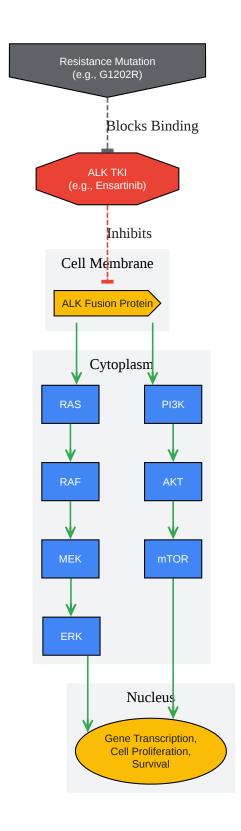
Objective: To determine the potency of a compound in inhibiting the proliferation of cells whose survival is dependent on ALK signaling.

#### Methodology:

- Cell Line Engineering: An interleukin-3 (IL-3) dependent murine pro-B cell line, such as Ba/F3, is engineered to express a constitutively active ALK fusion protein (e.g., EML4-ALK). These cells are then further engineered to express specific ALK resistance mutations. The expression of the ALK fusion protein makes the cells independent of IL-3 for survival and proliferation.
- Cell Culture: The engineered Ba/F3 cells are cultured in appropriate media without IL-3.
- Drug Treatment: Cells are seeded into 96-well plates and treated with a range of concentrations of the ALK-TKI being tested for 48-72 hours.
- Viability Measurement: After the incubation period, cell viability is assessed using a colorimetric or luminescent assay. Common methods include:
  - MTT Assay: Measures the metabolic activity of living cells.
  - CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present,
     which is an indicator of metabolically active cells.
- Data Analysis: The percentage of cell viability is plotted against the logarithm of the drug concentration. A dose-response curve is generated to calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50%.

# **Mandatory Visualizations**

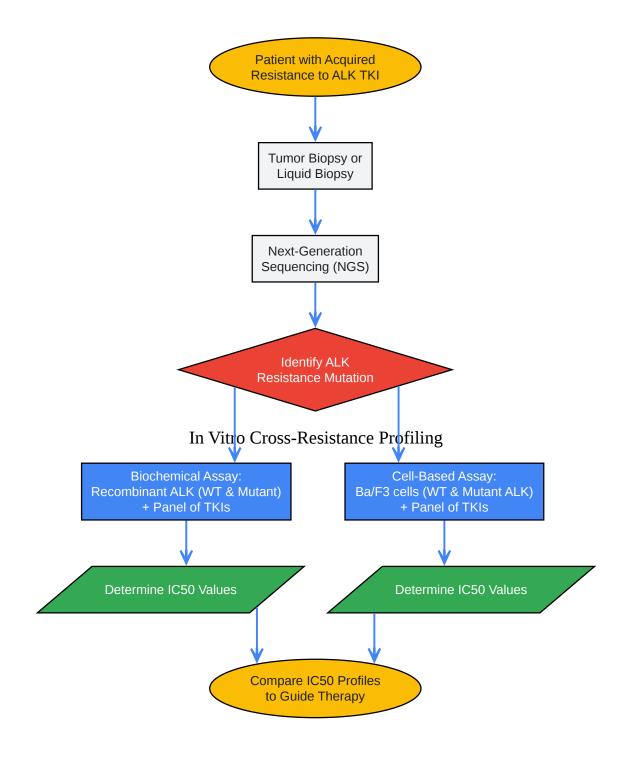




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Caption: ALK signaling pathway, TKI inhibition, and resistance mechanism.





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Caption: Experimental workflow for assessing TKI cross-resistance.





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Caption: Logical flow of sequential ALK TKI therapy and resistance.

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